molecular formula C7H10BrF3 B13477184 1-(Bromomethyl)-1,4,4-trifluorocyclohexane

1-(Bromomethyl)-1,4,4-trifluorocyclohexane

Cat. No.: B13477184
M. Wt: 231.05 g/mol
InChI Key: XPICDALBSLHLGP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1,4,4-trifluorocyclohexane (CAS: 133261-36-6) is a fluorinated cyclohexane derivative with a bromomethyl group at position 1 and two trifluoromethyl groups at positions 4 and 3. Its molecular formula is C₈H₁₂BrF₃, with a molecular weight of 245.08 g/mol and a purity of ≥95% . The stereochemistry of the (1R,4R) enantiomer is notable, as chirality can influence biological activity and synthetic pathways. This compound is primarily used in laboratory settings, serving as a versatile intermediate in pharmaceutical and material science research due to its electron-withdrawing trifluoromethyl groups and reactive bromomethyl moiety .

Properties

Molecular Formula

C7H10BrF3

Molecular Weight

231.05 g/mol

IUPAC Name

1-(bromomethyl)-1,4,4-trifluorocyclohexane

InChI

InChI=1S/C7H10BrF3/c8-5-6(9)1-3-7(10,11)4-2-6/h1-5H2

InChI Key

XPICDALBSLHLGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CBr)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane typically involves the bromination of 1-methyl-1,4,4-trifluorocyclohexane. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent results. Additionally, the purification of the final product is often carried out using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1,4,4-trifluorocyclohexane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The presence of fluorine atoms enhances the compound’s stability and influences its reactivity by inductive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-(Bromomethyl)-1,4,4-trifluorocyclohexane and analogous brominated cyclohexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Metabolic/Stability Notes References
This compound C₈H₁₂BrF₃ 245.08 Bromomethyl (C1), trifluoromethyl (C4, C4) Pharmaceutical intermediates; fluorination enhances metabolic stability and lipophilicity. Trifluoromethyl groups may reduce enantioselective metabolism.
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromomethyl (C1) Laboratory reagent; simpler structure for alkylation reactions. Lacks fluorination, potentially more metabolically labile.
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 Bromomethyl (C1), methanesulfonyl (C1) Drug synthesis; sulfonyl group enhances stability and electronic effects. Sulfonyl groups may alter solubility and reactivity.
4-(Bromomethyl)oxane (tetrahydropyran derivative) C₆H₁₁BrO 179.06 Bromomethyl (C4), oxygen-containing ring Nicotinic receptor agonists (e.g., TC-1698); oxygen ring influences bioavailability. Oxygen atoms may increase polarity and metabolic rate.
1-(Bromomethyl)-4-methoxycyclohexane C₈H₁₅BrO 207.11 Bromomethyl (C1), methoxy (C4) Electron-donating methoxy group alters substitution reactivity. Methoxy group may enhance solubility in polar solvents.
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 307.19 Bromophenyl (C1), ester (C1) Aromatic intermediates for cross-coupling reactions; ester functionality adds versatility. Aromatic rings may increase metabolic oxidation.

Key Comparative Analysis

Structural and Electronic Effects: The trifluoromethyl groups in this compound provide strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to non-fluorinated analogs like (Bromomethyl)cyclohexane . Methanesulfonyl and methoxy substituents (e.g., in compounds from and ) introduce distinct electronic profiles, with sulfonyl groups stabilizing negative charges and methoxy groups donating electrons.

Metabolic Stability :

  • Fluorinated compounds generally exhibit slower metabolic degradation due to the strength of C-F bonds. This contrasts with difluorocyclohexane derivatives (e.g., in ), which showed extensive microbial hydroxylation, suggesting higher metabolic lability.

Applications: Aryl-substituted analogs (e.g., Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate ) are valuable in cross-coupling reactions, whereas non-aromatic fluorinated derivatives like the target compound are tailored for environments requiring lipid solubility and metabolic resistance.

Stereochemical Considerations: The (1R,4R) enantiomer’s configuration () may influence binding affinity in chiral environments, similar to how racemic mixtures of phenyl trifluorocyclohexane () showed non-enantioselective metabolism.

Research Findings and Implications

  • Synthetic Utility : The bromomethyl group in this compound enables alkylation reactions, while trifluoromethyl groups improve stability in harsh conditions, making it ideal for late-stage fluorination in drug development .
  • Material Science : Methanesulfonyl derivatives () demonstrate the adaptability of bromomethyl cyclohexanes in creating thermally stable polymers, a direction yet unexplored for the trifluoromethyl variant.

Biological Activity

1-(Bromomethyl)-1,4,4-trifluorocyclohexane (CAS No. 2306265-37-0) is a fluorinated organic compound with significant interest in medicinal chemistry and material science. Its unique structural features, including the presence of bromine and trifluoromethyl groups, contribute to its biological activity and potential applications in various fields.

  • Molecular Formula: C7H10BrF3
  • Molecular Weight: 231.06 g/mol
  • Purity: 97%
  • IUPAC Name: this compound
  • SMILES Notation: FC1(F)CCC(F)(CBr)CC1

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its interaction with biological systems and potential therapeutic applications.

The mechanism of action of this compound involves the modulation of various biological pathways through its interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HT-29 (Colon)12.8Caspase activation
A549 (Lung)18.5Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The presence of the bromine atom is believed to enhance its efficacy by disrupting bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in The Journal of Organic Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer treatment .
  • Antimicrobial Efficacy Assessment : Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens. The findings revealed significant inhibition rates, particularly against Gram-positive bacteria .

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